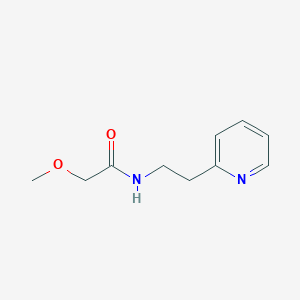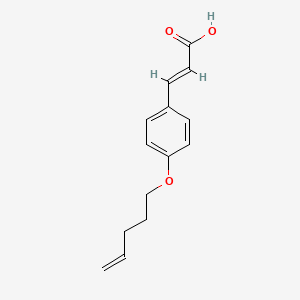
5-Bromo-1-methyl-3-nitroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-methyl-3-nitroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a bromine atom at the 5th position, a methyl group at the 1st position, and a nitro group at the 3rd position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-methyl-3-nitroquinolin-2(1H)-one typically involves multi-step reactions starting from readily available precursors. A common synthetic route might include:
Nitration: Introduction of the nitro group to the quinoline ring.
Bromination: Substitution of a hydrogen atom with a bromine atom.
Methylation: Addition of a methyl group to the nitrogen atom.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Halogen substitution reactions, where the bromine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: 5-Bromo-1-methyl-3-aminoquinolin-2(1H)-one.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-3-nitroquinolin-2(1H)-one depends on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The nitro group may undergo bioreduction, generating reactive intermediates that can damage cellular components.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1-methylquinolin-2(1H)-one: Lacks the nitro group.
1-Methyl-3-nitroquinolin-2(1H)-one: Lacks the bromine atom.
5-Bromo-3-nitroquinolin-2(1H)-one: Lacks the methyl group.
Uniqueness
5-Bromo-1-methyl-3-nitroquinolin-2(1H)-one is unique due to the presence of all three substituents (bromine, methyl, and nitro groups) on the quinoline ring, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7BrN2O3 |
|---|---|
Molecular Weight |
283.08 g/mol |
IUPAC Name |
5-bromo-1-methyl-3-nitroquinolin-2-one |
InChI |
InChI=1S/C10H7BrN2O3/c1-12-8-4-2-3-7(11)6(8)5-9(10(12)14)13(15)16/h2-5H,1H3 |
InChI Key |
JUZRHWNKMGGHEC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C1=O)[N+](=O)[O-])C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7,7-Difluoro-6,7-dihydro-1H-cyclopenta[d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B14906410.png)










